3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a chemical compound with the CAS number 1329488-61-0. It is categorized as a stable isotope-labeled compound, specifically featuring isotopes of carbon and nitrogen. This compound is a derivative of Droxidopa, which is primarily used in medical applications, particularly for treating conditions like orthostatic hypotension and Parkinson’s disease. The compound's full chemical name reflects its complex structure, which includes multiple benzyl groups and specific stereochemistry.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is classified under pharmaceuticals and fine chemicals. It is often utilized in research settings to study metabolic pathways and the pharmacokinetics of Droxidopa. The compound is available from various suppliers and is often used as a reference standard in analytical chemistry.
The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride typically involves several steps that include the protection of hydroxyl groups, introduction of the benzyl moieties, and subsequent deprotection to yield the final product.
The molecular formula for this compound is , with a molecular weight of approximately 429.89 g/mol. The synthesis requires careful control of reaction conditions to ensure proper stereochemistry and yield.
The compound exhibits chirality due to its threo configuration, which is significant for its biological activity. The structural complexity includes two benzyl ether linkages that contribute to its stability and solubility properties.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride can participate in various chemical reactions typical for phenolic compounds and amines:
The reactivity of this compound allows it to serve as a precursor in synthetic organic chemistry for developing other pharmaceuticals or research compounds.
The mechanism of action for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride primarily involves its conversion into norepinephrine within the body. Droxidopa itself acts as a prodrug that gets metabolized into norepinephrine by decarboxylation.
This conversion enhances sympathetic nervous system activity, which is beneficial in treating conditions associated with low blood pressure or insufficient norepinephrine levels.
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2